Tribenuron

Description

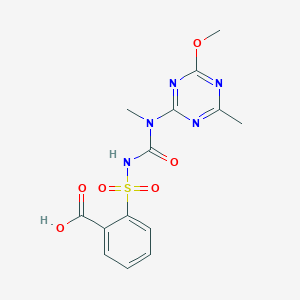

Structure

3D Structure

Properties

IUPAC Name |

2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O6S/c1-8-15-12(17-13(16-8)25-3)19(2)14(22)18-26(23,24)10-7-5-4-6-9(10)11(20)21/h4-7H,1-3H3,(H,18,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZXUHDXIARLEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)OC)N(C)C(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20147486 | |

| Record name | Tribenuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106040-48-6 | |

| Record name | Tribenuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106040-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tribenuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106040486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tribenuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)methylamino]carbonyl]amino]sulfonyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.988 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBENURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S929E7O41Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tribenuron-Methyl's Mechanism of Action on Acetolactate Synthase (ALS): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which tribenuron-methyl (B105370), a potent sulfonylurea herbicide, inhibits the acetolactate synthase (ALS) enzyme. This document details the enzyme's function, the herbicide's binding kinetics, the structural basis of its inhibitory action, and the experimental protocols used to characterize this interaction.

Introduction: The Crucial Role of Acetolactate Synthase (ALS)

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a pivotal enzyme found in plants and microorganisms but not in animals.[1][2] It catalyzes the initial and rate-limiting step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[1][3] Specifically, ALS facilitates the condensation of two pyruvate (B1213749) molecules to form 2-acetolactate (B3167203) or the condensation of one pyruvate molecule and one 2-ketobutyrate molecule to yield 2-aceto-2-hydroxybutyrate.[4] This metabolic pathway is fundamental for protein synthesis and overall plant growth, making ALS a prime target for herbicides. The absence of this enzyme in animals contributes to the low mammalian toxicity of ALS-inhibiting herbicides.

Mechanism of Inhibition by this compound-Methyl

This compound-methyl is a member of the sulfonylurea class of herbicides that acts as a potent, non-competitive inhibitor of the ALS enzyme. Its inhibitory action disrupts the synthesis of branched-chain amino acids, leading to a cessation of cell division and plant growth, ultimately resulting in plant death.

The herbicide binds to a site on the ALS enzyme that is distant from the active site, inducing a conformational change in the enzyme's structure. This allosteric modification prevents the substrate from accessing the catalytic site, thereby blocking the enzymatic reaction. The binding of sulfonylureas like this compound-methyl is characterized by high affinity, with inhibition constants (Ki) often in the nanomolar range.

The Binding Site and Molecular Interactions

Structural studies of plant ALS complexed with sulfonylurea herbicides have elucidated the specific binding pocket. This site is located at the entrance of the channel leading to the catalytic center. The this compound-methyl molecule is buried within this pocket, establishing multiple van der Waals contacts and hydrogen bonds with the surrounding amino acid residues. These interactions stabilize the herbicide-enzyme complex, leading to potent inhibition. Key amino acid residues involved in binding have been identified, and mutations in these residues can confer resistance to the herbicide.

Quantitative Inhibition Data

The inhibitory potency of this compound-methyl against the ALS enzyme is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the herbicide required to reduce the enzyme's activity by 50%. These values can vary depending on the plant species and the presence of resistance-conferring mutations.

| Plant Species | Population/Hybrid | IC50 (µM) | Fold Resistance (Resistant/Susceptible) | Reference |

| Silene conoidea | Susceptible (S) | 11.61 | - | |

| Silene conoidea | Resistant (R) | 214.95 | 18.5 | |

| Descurainia sophia | Susceptible (SD8) | Not specified directly, but R population is 116.3-fold resistant | - | |

| Descurainia sophia | Resistant (N11) | Not specified directly, but exhibits high resistance | 116.3 (at whole-plant level) | |

| Sunflower | Susceptible (S) | 0.024 (mM) | - | |

| Sunflower | Resistant (Rsu) | 63 (mM) | 2625 | |

| Linum usitatissimum | Wild Type (Longya10) | 0.046 | - | |

| Linum usitatissimum | Mutant (R10) | 0.581 | 12.63 |

Experimental Protocols

The characterization of this compound-methyl's effect on ALS activity is primarily conducted through in vitro enzyme inhibition assays. The following is a generalized protocol based on methodologies described in the literature.

In Vitro ALS Enzyme Activity Inhibition Assay

Objective: To determine the inhibitory effect of this compound-methyl on the activity of the ALS enzyme extracted from plant tissue.

Principle: The activity of the ALS enzyme is measured by quantifying the amount of its product, acetolactate. In the presence of acid, acetolactate is decarboxylated to acetoin (B143602). Acetoin then reacts with creatine (B1669601) and α-naphthol to form a colored complex, which can be measured spectrophotometrically at 530 nm. The inhibition is determined by comparing the enzyme activity in the presence and absence of the inhibitor.

Materials:

-

Plant leaf tissue (from both susceptible and potentially resistant biotypes)

-

Extraction Buffer: e.g., 0.1 M potassium phosphate (B84403) buffer (pH 7.5) containing 10 mM EDTA, 10 mM sodium pyruvate, 100 mM MgCl2, 10% (v/v) glycerol, and 10 mM dithiothreitol (B142953) (DTT).

-

Reaction Buffer: e.g., 25 mM potassium phosphate buffer (pH 7.0) containing 100 mM sodium pyruvate, 20 mM MgCl2, and 1 mM thiamine (B1217682) pyrophosphate (TPP).

-

Cofactor Solution: 0.1 mM flavin adenine (B156593) dinucleotide (FAD).

-

This compound-methyl stock solution (in a suitable solvent like DMSO).

-

Stopping Solution: 6 N H2SO4.

-

Colorimetric Reagents: 0.5% (w/v) creatine and 5% (w/v) α-naphthol in 2.5 N NaOH.

-

Spectrophotometer or microplate reader.

Procedure:

-

Enzyme Extraction:

-

Harvest fresh, young leaf tissue and immediately place it in liquid nitrogen to prevent protein degradation.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Homogenize the powder in ice-cold extraction buffer.

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C for 20-30 minutes.

-

Carefully collect the supernatant, which contains the crude enzyme extract.

-

Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

-

-

Enzyme Inhibition Assay:

-

Prepare a series of dilutions of this compound-methyl in the reaction buffer.

-

In microcentrifuge tubes or a 96-well plate, combine the enzyme extract, reaction buffer, and cofactor solution.

-

Add the different concentrations of this compound-methyl to the respective tubes/wells. Include a control with no inhibitor.

-

Pre-incubate the mixtures at a controlled temperature (e.g., 30-37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate (pyruvate, which is already in the reaction buffer).

-

Incubate the reaction for a specific time (e.g., 60-90 minutes) at the same temperature.

-

Stop the reaction by adding the stopping solution (6 N H2SO4). This also initiates the decarboxylation of acetolactate to acetoin.

-

Incubate at a higher temperature (e.g., 60°C) for 10-15 minutes to ensure complete conversion to acetoin.

-

-

Colorimetric Detection:

-

Add the creatine and α-naphthol solutions to each reaction mixture.

-

Incubate at room temperature or a slightly elevated temperature for 15-20 minutes to allow for color development.

-

Measure the absorbance of the resulting colored complex at 530 nm.

-

-

Data Analysis:

-

Calculate the enzyme activity as the amount of acetoin produced per unit of protein per unit of time.

-

Plot the percentage of enzyme inhibition against the logarithm of the this compound-methyl concentration.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

-

Visualizing the Mechanisms and Workflows

Biochemical Pathway and Inhibition

Caption: Branched-chain amino acid biosynthesis pathway and its inhibition by this compound-methyl.

Experimental Workflow for ALS Inhibition Assay

References

Chemical structure and properties of tribenuron-methyl

An In-depth Technical Guide on the Chemical Structure and Properties of Tribenuron-methyl (B105370)

Chemical Identity and Structure

This compound-methyl is a selective, post-emergence sulfonylurea herbicide used for the control of broadleaf weeds in cereal crops.[1][2][3] It is the methyl ester of this compound.[4]

-

IUPAC Name: Methyl 2-[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate[1]

-

CAS Number: 101200-48-0

-

Chemical Formula: C15H17N5O6S

-

Molecular Weight: 395.39 g/mol

Chemical Structure:

Caption: Chemical structure of this compound-methyl.

Physicochemical Properties

The physicochemical properties of this compound-methyl are summarized in the table below. These properties influence its environmental fate and behavior.

| Property | Value | Reference |

| Appearance | White to off-white solid/colorless crystals | |

| Melting Point | 141-142 °C | |

| Density | 1.46 g/cm³ at 20 °C | |

| Vapor Pressure | 3.9 x 10⁻¹⁰ mm Hg at 25 °C | |

| Water Solubility | pH dependent: 28 mg/L (pH 4), 50 mg/L (pH 5), 280 mg/L (pH 6), 2483 mg/L (pH 7), 18300 mg/L (pH 9) at 20-25°C | |

| Octanol-Water Partition Coefficient (log P) | 0.38 - 0.78 (pH 7, 25 °C) | |

| Acidity (pKa) | 4.65 - 4.7 | |

| Stability | Stable to light. Hydrolyzes rapidly at pH < 7 or > 12. Soil half-life is typically 5-20 days. |

Mechanism of Action

This compound-methyl is a selective, systemic herbicide that is absorbed primarily through the foliage, with little soil activity. It belongs to the sulfonylurea class of herbicides and functions as an acetolactate synthase (ALS) inhibitor.

The signaling pathway is as follows:

-

Uptake: The herbicide is absorbed by the leaves and roots of the target weed.

-

Translocation: It is then translocated through the plant's vascular system to the meristematic tissues, which are areas of active cell division and growth.

-

Enzyme Inhibition: In these tissues, this compound-methyl inhibits the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).

-

Amino Acid Synthesis Blockage: ALS is a critical enzyme in the biosynthesis pathway of branched-chain amino acids: valine, leucine, and isoleucine.

-

Cessation of Growth: The inhibition of ALS leads to a rapid halt in the production of these essential amino acids, which in turn stops cell division and plant growth.

-

Visible Symptoms: Symptoms such as chlorosis (yellowing of leaves) appear within days, followed by necrosis and the death of the weed within 10-25 days under optimal conditions.

Crop selectivity is achieved through differential metabolism. Cereal crops like wheat and barley can rapidly metabolize this compound-methyl into non-toxic substances, whereas susceptible broadleaf weeds lack this ability.

Caption: Mechanism of action of this compound-methyl as an ALS inhibitor.

Toxicological Profile

This compound-methyl generally exhibits low acute toxicity to mammals. The toxicological data is summarized in the table below.

| Endpoint | Value/Classification | Reference |

| Acute Oral LD50 (Rat) | > 5000 mg/kg | |

| Acute Dermal LD50 (Rabbit) | > 2000 mg/kg | |

| Acute Inhalation LC50 (Rat) | > 5.0 mg/L | |

| Carcinogenicity (EPA) | Group C "Possible Human Carcinogen" | |

| Toxicity to Fish (96h LC50) | 139.45 mg/L (Silver Carp), 289.08 mg/L (Common Carp) | |

| Toxicity to Birds | Low toxicity | |

| Toxicity to Aquatic Invertebrates | Low toxicity | |

| Human Health Effects | Changes in body and organ weights observed in animal studies. No evidence of neurotoxicity or increased susceptibility for infants and children. |

Experimental Protocols

Synthesis of this compound-methyl

A common method for the synthesis of this compound-methyl is a one-pot, two-step process.

-

Step 1: Methyl o-sulphamoylbenzoate reacts with solid phosgene (B1210022) in a solvent (e.g., xylene) with a catalyst.

-

Step 2: The resulting intermediate compound then undergoes a second reaction with 2-methylamino-4-methoxy-6-methyl-1,3,5-triazine to yield the final this compound-methyl product.

Analytical Method for Determination in Water

A validated method for the detection and quantification of this compound-methyl and its metabolites in water utilizes solid-phase extraction (SPE) followed by liquid chromatography with tandem mass spectrometry (LC/MS/MS).

Protocol Summary:

-

Sample Preparation: A 200 mL water sample is filtered.

-

Solid-Phase Extraction (SPE): The filtered water is passed through an Oasis HLB SPE cartridge to concentrate the analytes.

-

Elution: The cartridge is washed, and then the analytes are eluted using 15 mL of base-adjusted acetonitrile.

-

Solvent Evaporation: 1 mL of water is added to the eluate, and the volume is reduced to less than 1 mL under a stream of nitrogen.

-

Reconstitution: The final volume is adjusted to 10 mL with water.

-

Analysis: The prepared sample is analyzed by reversed-phase liquid chromatography (LC) coupled with positive ion electrospray mass spectrometry/mass spectrometry (MS/MS).

-

Quantification: The Limit of Quantitation (LOQ) for this method is 0.050 µg/L, and the Limit of Detection (LOD) is estimated to be 0.005 µg/L.

Caption: Workflow for the analysis of this compound-methyl in water.

Residue Analysis in Crops

An analytical method for determining this compound-methyl residues in crops like soybeans, peanuts, and corn involves extraction, cleanup, and analysis by High-Performance Liquid Chromatography (HPLC).

-

Homogenization and Extraction: The crop sample is homogenized with acetone, followed by extraction with ethyl acetate.

-

Solvent Removal: The extract is evaporated to dryness.

-

Defatting (if necessary): For fatty matrices like soybeans and peanuts, the residue is defatted using an acetonitrile-n-hexane partition.

-

Cleanup: The residue is cleaned up using a Florisil column and a Bond Elut® SAX cartridge column.

-

HPLC Analysis: The final sample is analyzed on an HPLC system with an ODS-2 column, using a mobile phase of acetonitrile-water-phosphoric acid (50:50:0.01). Detection is performed at 240 nm.

-

Quantification: The detection limit for this method in crops is 0.01 ppm. ppm. [16]

References

The Dawn of a New Era in Weed Management: A Technical Guide to the Discovery and Synthesis of Sulfonylurea Herbicides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the history, discovery, and chemical synthesis of sulfonylurea herbicides, a class of compounds that revolutionized modern agriculture. From their serendipitous discovery to the intricate details of their synthesis and mode of action, this document offers a comprehensive overview for professionals in the chemical and life sciences.

A Serendipitous Discovery and the Dawn of a Herbicide Revolution

The story of sulfonylureas begins not in agriculture, but in medicine. In the 1940s, chemists studying sulfonamide antibiotics discovered that a related class of compounds, the sulfonylureas, induced hypoglycemia in animals[1]. This led to their development as oral antidiabetic drugs in the 1950s and 1960s, a use for which they are still known today[1][2][3][4].

The leap to agriculture came in the 1970s, spearheaded by the pioneering work of Dr. George Levitt at DuPont Experimental Station. In June 1975, Levitt and his team discovered that certain sulfonylurea compounds exhibited potent herbicidal activity at remarkably low application rates. This was a paradigm shift from the then-common practice of applying herbicides at rates of several kilograms per hectare; sulfonylureas were effective at mere grams per hectare. The first commercial sulfonylurea herbicide, chlorsulfuron (B1668881), was introduced by DuPont in 1982 for use in wheat and barley, marking a significant milestone in crop protection technology.

Timeline of Key Developments:

-

1942: Marcel Janbon and coworkers discover the hypoglycemic effects of sulfonylureas while studying sulfonamide antibiotics.

-

1950s-1960s: Sulfonylureas are developed and commercialized as antidiabetic medications.

-

June 1975: Dr. George Levitt at DuPont discovers the potent herbicidal properties of sulfonylurea compounds.

-

1976: Chlorsulfuron is discovered by George Levitt.

-

1982: DuPont commercializes chlorsulfuron under the brand name Glean, the first sulfonylurea herbicide on the market.

-

1980s and beyond: Rapid development and commercialization of a wide range of sulfonylurea herbicides for various crops worldwide.

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

Sulfonylurea herbicides are highly specific inhibitors of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of the branched-chain amino acids—valine, leucine, and isoleucine—in plants and microorganisms. As these amino acids are essential building blocks for protein synthesis and cell growth, inhibition of ALS leads to a rapid cessation of cell division and plant growth, ultimately resulting in plant death.

This mode of action is highly effective and is the basis for several classes of herbicides, including sulfonylureas, imidazolinones, and triazolopyrimidines. The high potency of sulfonylureas stems from their ability to bind to and inhibit ALS at very low concentrations. Mammals lack the ALS enzyme, which contributes to the low mammalian toxicity of these herbicides.

References

Metabolic Pathways of Tribenuron-Methyl in Cereal Crops: A Technical Guide

Abstract: Tribenuron-methyl (B105370) is a selective, post-emergence sulfonylurea herbicide widely utilized for the control of broadleaf weeds in cereal crops such as wheat and barley. Its selectivity is primarily attributed to the rapid metabolic detoxification within the crop plants, a process absent in susceptible weed species. This technical guide provides an in-depth examination of the metabolic pathways of this compound-methyl in cereals. It details the key biochemical transformations, including hydroxylation, O-demethylation, ester hydrolysis, sulfonylurea bridge cleavage, and subsequent conjugation reactions. Furthermore, this document outlines the standard experimental protocols employed for the study of herbicide metabolism, presents available quantitative data on residue levels and degradation rates, and illustrates the core metabolic and experimental workflows through detailed diagrams. This guide is intended for researchers, scientists, and professionals in the fields of agricultural science and drug development.

Introduction

This compound-methyl, chemically known as methyl-2-[[[[N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)methylamino]carbonyl]amino]sulfonyl]benzoate, is a member of the sulfonylurea class of herbicides.[1][2][3] Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids like valine, leucine, and isoleucine.[1][4] This inhibition halts cell division and growth in susceptible plants, leading to their eventual death.

The remarkable selectivity of this compound-methyl in cereal crops such as wheat, barley, and oats stems from their ability to rapidly metabolize the active compound into non-phytotoxic products. Susceptible broadleaf weeds lack this rapid metabolic capability, leading to the accumulation of the herbicide and subsequent plant death. Understanding these metabolic pathways is crucial for optimizing herbicide efficacy, ensuring crop safety, and assessing environmental fate.

Core Metabolic Pathways in Cereal Crops

The detoxification of this compound-methyl in cereal crops is a multi-step process, generally categorized into Phase I (transformation) and Phase II (conjugation) reactions. These reactions modify the herbicide's structure to decrease its phytotoxicity and increase its water solubility, facilitating its sequestration or further degradation.

Phase I Metabolism: Transformation Reactions

Phase I reactions introduce or expose functional groups on the this compound-methyl molecule. The primary degradation pathway for sulfonylureas is the cleavage of the sulfonylurea bridge. Other significant reactions include hydroxylation, O-demethylation, and ester hydrolysis.

-

Sulfonylurea Bridge Cleavage: This is a major initial step in the degradation of this compound-methyl. The cleavage of the bond between the sulfonyl group and the urea (B33335) moiety results in the formation of two primary metabolites: methyl-2-aminosulfonyl benzoate (B1203000) and a triazine amine derivative (4-methoxy-6-methyl-2-methylamino-1,3,5-triazine).

-

Hydroxylation: This reaction, often catalyzed by cytochrome P450 monooxygenases, involves the addition of a hydroxyl (-OH) group to the phenyl ring of the this compound-methyl molecule. This process increases the molecule's polarity.

-

O-Demethylation: This involves the removal of a methyl group from the methoxy (B1213986) substituent on the triazine ring, converting it to a hydroxyl group. Studies in wheat seedlings have shown that O-demethylation is a key reaction for benzoic acids.

-

Ester Hydrolysis: The methyl ester group on the benzoate ring can be hydrolyzed by carboxylesterase enzymes to form the corresponding carboxylic acid. This reaction also contributes to the detoxification process.

Phase II Metabolism: Conjugation Reactions

Following Phase I transformations, the resulting metabolites, which now possess reactive functional groups like hydroxyls, undergo conjugation with endogenous molecules.

-

Glycosylation: The hydroxylated metabolites can be conjugated with glucose to form water-soluble glycosides. This reaction is catalyzed by glucosyltransferases (GTs) and is a common detoxification pathway in plants for xenobiotics, rendering them inactive and preparing them for transport and sequestration into vacuoles.

-

Glutathione Conjugation: Glutathione S-transferases (GSTs) play a role in the detoxification of this compound-methyl. These enzymes catalyze the conjugation of the herbicide or its metabolites with the tripeptide glutathione, further increasing water solubility and reducing toxicity.

Caption: Metabolic pathway of this compound-methyl in cereal crops.

Key Metabolites of this compound-Methyl

Research has identified several key metabolites resulting from the degradation of this compound-methyl in plants, soil, and water. A rapid reversed-phase HPLC method was developed for the simultaneous separation and estimation of this compound-methyl and its three major metabolites.

| Metabolite Name | Parent Reaction Pathway | Chemical Formula (of this compound-Methyl) |

| Methyl-2-aminosulfonyl benzoate | Sulfonylurea Bridge Cleavage | C15H17N5O6S |

| 4-methoxy-6-methyl-2-methylamino-1,3,5-triazine | Sulfonylurea Bridge Cleavage | |

| Saccharin | Sulfonylurea Bridge Cleavage | |

| IN-L5296, IN-A4098, IN-D5119, IN-00581 | Various degradation pathways |

Table 1: Major metabolites of this compound-methyl identified in various studies. The metabolites IN-L5296, IN-A4098, IN-D5119, and IN-00581 have been identified in water residue analysis studies.

Quantitative Analysis of this compound-Methyl and its Metabolites

The persistence and concentration of this compound-methyl and its metabolites are critical for assessing crop safety and environmental impact. The following tables summarize key quantitative data from various studies.

| Crop/Matrix | Application Rate (a.i./ha) | Residue Level | Half-life (days) | Citation |

| Wheat Grain | 22.5 g | Below Detectable Level (<0.005 mg/kg) | - | |

| Wheat Foliage | 45.0 g | 0.012 µg/g | - | |

| Soil | - | - | 5-20 | |

| Silty Loam Soil | 15 g | - | 5.72 | |

| Sandy Loam Soil | 15 g | - | 3.23 |

Table 2: Persistence and residue levels of this compound-methyl in wheat and soil.

| Matrix | Labeled Compound | Mineralization (% in 126 days) | Citation |

| Topsoil | 14C-tribenuron-methyl | 25% |

Table 3: Mineralization of this compound-methyl in soil.

| Analytical Method | Matrix | Recovery Rate (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Citation |

| HPLC | Wheat | 41 - 120 | - | - | |

| LC-MS/MS | Water | - | 0.005 µg/L | 0.050 µg/L |

Table 4: Performance of analytical methods for this compound-methyl residue analysis.

Experimental Protocols for Metabolic Studies

The elucidation of herbicide metabolic pathways relies on a series of well-defined experimental procedures. The use of radiolabeled compounds, particularly with Carbon-14 (¹⁴C), is a common and effective method for tracing the fate of the herbicide and its metabolites within the plant.

Caption: General experimental workflow for herbicide metabolism studies.

Plant Material and Herbicide Application

Cereal crops like wheat or barley are grown under controlled conditions (e.g., hydroponics or soil). A solution of radiolabeled this compound-methyl is applied to the plants, typically via foliar spray or addition to the nutrient solution to simulate real-world exposure.

Extraction of Analytes

At various time points after application, plant tissues (roots, shoots, grains) are harvested. The parent herbicide and its metabolites are extracted using appropriate solvents, such as polar organic solvents or buffer solutions. The extraction process is often followed by a cleanup and concentration step, commonly using Solid-Phase Extraction (SPE) cartridges, to remove interfering substances from the plant matrix.

Separation, Identification, and Quantification

The cleaned extracts are then analyzed to separate and identify the parent compound and its metabolites.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique used for separating compounds in the extract. A common setup involves a reversed-phase column (e.g., RP-18) with a mobile phase such as a methanol-water gradient.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For definitive identification and quantification, HPLC is often coupled with tandem mass spectrometry. This technique provides molecular weight and structural information, allowing for the unambiguous identification of metabolites.

-

Radiometric Detection: When using ¹⁴C-labeled herbicide, a scintillation counter or radio-TLC scanner is used to detect and quantify the radioactivity in different HPLC fractions or TLC spots, allowing for a mass balance analysis.

Conclusion

The metabolic pathways of this compound-methyl in cereal crops are a sophisticated and efficient detoxification system that underpins the herbicide's selective action. The primary mechanisms involve Phase I reactions, most notably the cleavage of the sulfonylurea bridge, followed by Phase II conjugation reactions that render the metabolites inactive and easily sequestered. This rapid metabolism prevents the accumulation of the active herbicide to phytotoxic levels in crops like wheat and barley, while susceptible weeds, lacking these capabilities, succumb. The study of these pathways, utilizing advanced analytical techniques such as HPLC and LC-MS/MS, continues to be a vital area of research for developing safer and more effective weed management strategies in agriculture.

References

An In-depth Technical Guide to the Hydrolytic and Photoinduced Degradation of Tribenuron-Methyl in Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolytic and photoinduced degradation of the sulfonylurea herbicide, tribenuron-methyl (B105370), in aqueous environments. This document summarizes key quantitative data, details experimental protocols, and visualizes degradation pathways and workflows to support research and development in environmental science and drug development.

Introduction

This compound-methyl is a selective, post-emergence herbicide widely used for the control of broadleaf weeds in cereal crops. Its environmental fate, particularly its degradation in water, is a critical aspect of its ecological risk assessment. The primary abiotic degradation pathways for this compound-methyl in aqueous environments are hydrolysis and photoinduced degradation. Understanding the kinetics and mechanisms of these processes is essential for predicting its persistence and potential impact on non-target organisms.

This guide synthesizes available scientific data on the degradation of this compound-methyl, focusing on the chemical transformations it undergoes in water. The information presented is intended to serve as a valuable resource for researchers investigating the environmental behavior of herbicides and for professionals involved in the development of new agrochemicals with improved environmental profiles.

Hydrolytic Degradation of this compound-Methyl

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a molecule of water. The rate of hydrolysis of this compound-methyl is significantly influenced by the pH of the aqueous solution.

Quantitative Data on Hydrolytic Degradation

The hydrolytic degradation of this compound-methyl follows pseudo-first-order kinetics. The half-life (DT50) of this compound-methyl varies significantly with pH. It is most stable in neutral to slightly alkaline conditions and degrades rapidly in acidic and strongly alkaline solutions.

| pH | Temperature (°C) | Half-life (DT50) | Reference |

| 5 | Not Specified | 1 day | [1] |

| 7 | Not Specified | 15.8 days | [1] |

| 9 | Not Specified | Stable | [1] |

| < 7 or > 12 | 45 | Rapid Hydrolysis | [2] |

Table 1: Hydrolytic Half-life of this compound-Methyl at Different pH Values.

Experimental Protocol for Hydrolytic Degradation Studies

The following protocol is a generalized procedure based on established guidelines, such as the OECD Test Guideline 111, for determining the rate of hydrolysis of chemical compounds.[3]

Objective: To determine the rate of hydrolytic degradation of this compound-methyl in aqueous solutions at different pH values.

Materials:

-

This compound-methyl (analytical standard)

-

Sterile aqueous buffer solutions (pH 4, 7, and 9)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Incubator or water bath with temperature control

-

HPLC-MS/MS system

Procedure:

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4 (e.g., citrate (B86180) buffer), pH 7 (e.g., phosphate (B84403) buffer), and pH 9 (e.g., borate (B1201080) buffer).

-

Preparation of Test Solutions: Prepare a stock solution of this compound-methyl in a suitable organic solvent (e.g., acetonitrile). Spike the buffer solutions with the stock solution to achieve a final concentration that is less than half the saturation concentration and results in a final solvent concentration of less than 1%.

-

Incubation: Dispense the test solutions into sterile amber glass vials, seal, and place them in a constant temperature incubator or water bath in the dark to prevent photodegradation. A typical temperature for the study is 25°C.

-

Sampling: At predetermined time intervals, withdraw an aliquot from the respective vials for analysis. The sampling frequency should be adjusted based on the expected degradation rate at each pH.

-

Sample Analysis: Analyze the concentration of this compound-methyl and its degradation products in the samples using a validated analytical method, such as HPLC-MS/MS.

-

Data Analysis: Plot the natural logarithm of the concentration of this compound-methyl versus time. The degradation rate constant (k) is determined from the slope of the regression line, and the half-life (DT50) is calculated using the formula: DT50 = ln(2)/k.

References

An In-depth Technical Guide to the Mode of Action and Translocation of Tribenuron-methyl in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical and physiological mechanisms of the herbicide tribenuron-methyl (B105370), focusing on its mode of action and translocation within plants. The information is intended to support research, scientific understanding, and potential applications in drug development.

Executive Summary

This compound-methyl is a selective, systemic, post-emergence herbicide belonging to the sulfonylurea class.[1] Its herbicidal activity stems from the inhibition of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants.[1][2] This inhibition leads to the cessation of cell division and, ultimately, the death of susceptible plant species. This compound-methyl is readily absorbed by the foliage and roots and is translocated throughout the plant to its sites of action in the meristematic tissues.[1]

Mode of Action

The primary mode of action of this compound-methyl is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[2] ALS is a key enzyme in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine. These amino acids are essential for protein synthesis and, consequently, for cell division and plant growth.

By binding to the ALS enzyme, this compound-methyl blocks the production of these vital amino acids. This leads to a rapid cessation of cell division and growth in the meristematic regions of the plant. Susceptible plants exhibit symptoms such as chlorosis, necrosis, and stunting within days of application, leading to death within one to three weeks.

Biochemical Pathway and Inhibition

The following diagram illustrates the branched-chain amino acid biosynthesis pathway and the point of inhibition by this compound-methyl.

Caption: Inhibition of Acetolactate Synthase (ALS) by this compound-methyl.

Translocation in Plants

This compound-methyl is a systemic herbicide, meaning it is absorbed and moved throughout the plant.

-

Absorption: It is primarily absorbed through the foliage, but can also be taken up by the roots from the soil.

-

Translocation: Following absorption, this compound-methyl is translocated via both the xylem and phloem to areas of active growth, such as the meristems of shoots and roots. This systemic movement ensures that the herbicide reaches its target site, the ALS enzyme, which is abundant in these growing regions.

The following diagram illustrates the translocation of this compound-methyl in a plant.

Caption: Translocation pathway of this compound-methyl in a plant.

Quantitative Data

The efficacy of this compound-methyl can be quantified through various experimental measurements. The following tables summarize key quantitative data from studies on susceptible and resistant weed biotypes.

Table 1: In Vitro ALS Enzyme Inhibition by this compound-methyl

| Plant Species | Biotype | I50 (µM) | Resistance Index (RI) |

| Silene conoidea | Susceptible (S) | 11.61 | - |

| Silene conoidea | Resistant (R) | 214.95 | 18.5 |

| Flixweed (Descurainia sophia) | Susceptible (S) | - | - |

| Flixweed (Descurainia sophia) | Resistant (R) | - | 30.9 |

I50: The concentration of herbicide required to inhibit 50% of the enzyme activity. Resistance Index (RI): The ratio of the I50 of the resistant biotype to the I50 of the susceptible biotype.

Table 2: Whole-Plant Dose-Response to this compound-methyl

| Plant Species | Biotype | GR50 (g a.i./ha) | Resistance Index (RI) |

| Silene conoidea | Susceptible (S) | - | - |

| Silene conoidea | Resistant (R) | - | 382.3 |

| Flixweed (Descurainia sophia) | Susceptible (S) | - | - |

| Flixweed (Descurainia sophia) | Resistant (R) | - | 116.3 |

GR50: The herbicide dose required to cause a 50% reduction in plant growth (e.g., fresh weight). a.i./ha: active ingredient per hectare.

Table 3: Absorption and Translocation of 14C-Tribenuron-methyl in White Mustard (Sinapis alba)

| Time After Treatment (hours) | Biotype | Absorption (% of recovered radioactivity) | Translocation (% of absorbed radioactivity) |

| 120 | Susceptible (S) | 43.6 | - |

| 120 | Resistant (R) | 41.9 | - |

Note: No significant differences were found in absorption or translocation between the susceptible and resistant biotypes in this study, suggesting that the resistance mechanism was not related to altered uptake or movement of the herbicide.

Experimental Protocols

In Vitro ALS Activity Assay

This protocol is adapted from methodologies used to determine the sensitivity of the ALS enzyme to this compound-methyl.

-

Enzyme Extraction:

-

Harvest 1-2 g of fresh young leaf tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Homogenize the powder in 5-10 mL of ice-cold extraction buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.5, containing 1 mM sodium pyruvate, 0.5 mM MgCl2, 0.5 mM thiamine (B1217682) pyrophosphate, 10 µM FAD, 10% v/v glycerol, 1 mM DTT, and 5% w/v polyvinylpolypyrrolidone).

-

Centrifuge the homogenate at ~20,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing extraction buffer, the enzyme extract, and varying concentrations of this compound-methyl.

-

Initiate the reaction by adding the substrate (e.g., pyruvate).

-

Incubate the reaction at 30-37°C for 60-90 minutes.

-

Stop the reaction by adding H2SO4.

-

Heat the mixture to decarboxylate the acetolactate product to acetoin.

-

Add creatine (B1669601) and α-naphthol solutions and incubate to allow for color development.

-

Measure the absorbance at 530 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of ALS inhibition for each herbicide concentration relative to a control with no herbicide.

-

Determine the I50 value by fitting the data to a log-logistic dose-response curve.

-

Whole-Plant Dose-Response Assay

This protocol is a standard method for assessing the level of herbicide resistance in whole plants.

-

Plant Growth:

-

Grow susceptible and potentially resistant weed populations from seed in pots containing a standard potting mix.

-

Maintain the plants in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.

-

-

Herbicide Application:

-

At the 3-4 leaf stage, treat the plants with a range of this compound-methyl doses.

-

Apply the herbicide using a laboratory track sprayer to ensure uniform coverage.

-

Include an untreated control for comparison.

-

-

Assessment:

-

After a set period (e.g., 21 days), visually assess the plants for injury and mortality.

-

Harvest the above-ground biomass and measure the fresh or dry weight.

-

-

Data Analysis:

-

Calculate the percentage of growth reduction for each dose relative to the untreated control.

-

Determine the GR50 value by fitting the data to a log-logistic dose-response curve.

-

Calculate the resistance index by dividing the GR50 of the resistant population by the GR50 of the susceptible population.

-

The following diagram outlines a typical workflow for a whole-plant dose-response experiment.

Caption: Experimental workflow for a whole-plant dose-response assay.

Radiolabeled Herbicide Translocation Study

This protocol provides a general framework for studying the absorption and translocation of this compound-methyl using a radiolabeled form (e.g., 14C-tribenuron-methyl).

-

Plant Preparation:

-

Grow plants to a suitable size (e.g., 4-6 leaf stage).

-

-

Application of Radiolabeled Herbicide:

-

Apply a known amount and concentration of 14C-tribenuron-methyl to a specific leaf of each plant.

-

-

Harvesting:

-

Harvest the plants at various time points after application (e.g., 24, 48, 72, 120 hours).

-

Wash the treated leaf to remove any unabsorbed herbicide.

-

Section the plant into different parts (e.g., treated leaf, other leaves, stem, roots).

-

-

Quantification of Radioactivity:

-

Dry and combust each plant section in a biological oxidizer to convert 14C to 14CO2, which is then trapped in a scintillation cocktail.

-

Measure the radioactivity in each sample using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of applied radioactivity that was absorbed by the plant.

-

Determine the percentage of absorbed radioactivity that was translocated to other parts of the plant.

-

-

Visualization (Optional):

-

Press the whole plant and expose it to X-ray film or a phosphor imager to create an autoradiograph, which visually shows the distribution of the radiolabeled herbicide.

-

Conclusion

This compound-methyl is a potent inhibitor of the ALS enzyme, a critical component in the biosynthesis of essential branched-chain amino acids in plants. Its systemic nature, allowing for translocation to the sites of active growth, contributes to its efficacy as a post-emergence herbicide. Understanding the detailed mode of action, translocation dynamics, and the quantitative aspects of its interaction with target plants is crucial for optimizing its use, managing resistance, and exploring potential new applications in the field of drug development and plant science. The experimental protocols provided in this guide offer a foundation for further research into these mechanisms.

References

An In-depth Technical Guide to the Biosynthesis of Branched-Chain Amino Acids and Its Inhibition by Tribenuron

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biosynthesis of branched-chain amino acids (BCAAs)—valine, leucine (B10760876), and isoleucine—is a fundamental metabolic pathway in plants and microorganisms, but absent in animals, making it an attractive target for the development of herbicides and antimicrobial agents. This guide provides a detailed examination of the enzymatic steps involved in BCAA synthesis and the mechanism by which tribenuron, a sulfonylurea herbicide, disrupts this process. By targeting the key enzyme acetolactate synthase (ALS), this compound effectively halts the production of these essential amino acids, leading to a cessation of cell division and growth in susceptible plants.[1][2][3][4] This document outlines the core biochemical pathway, presents quantitative data on enzyme inhibition, details relevant experimental protocols, and visualizes the involved processes and workflows.

The Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway

The synthesis of isoleucine, valine, and leucine is an elegantly efficient pathway where a series of shared enzymes catalyze parallel reactions to produce the precursors for all three amino acids.[5] The entire process originates from pyruvate (B1213749) and, for isoleucine, α-ketobutyrate, which is derived from threonine.

The key enzymes involved in this pathway are:

-

Threonine Dehydratase (TD): Catalyzes the conversion of threonine to α-ketobutyrate, the initial step specific to isoleucine synthesis.

-

Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS): This is the first common enzyme in the pathway and the primary target of this compound. It catalyzes two parallel reactions: the condensation of two pyruvate molecules to form α-acetolactate (the precursor for valine and leucine) and the condensation of pyruvate and α-ketobutyrate to form α-aceto-α-hydroxybutyrate (the precursor for isoleucine).

-

Ketol-Acid Reductoisomerase (KARI): This enzyme converts the products of ALS to their corresponding dihydroxy-acid derivatives.

-

Dihydroxyacid Dehydratase (DHAD): Catalyzes the dehydration of the dihydroxy-acid intermediates.

-

Branched-Chain Aminotransferase (BCAT): In the final step, this enzyme transfers an amino group to the α-keto acid precursors to form the final amino acids: valine, leucine, and isoleucine.

The synthesis of leucine branches off from the valine pathway after the formation of α-ketoisovalerate, requiring three additional leucine-specific enzymes.

Caption: The biosynthetic pathway for Valine, Leucine, and Isoleucine.

This compound Inhibition of Acetolactate Synthase (ALS)

This compound, in its active form This compound-methyl (B105370), is a member of the sulfonylurea class of herbicides. Its mode of action is the specific and potent inhibition of the acetolactate synthase (ALS) enzyme.

Mechanism of Action: this compound acts as a non-competitive or uncompetitive inhibitor. It binds to a site on the ALS enzyme that is distinct from the active site where the substrates (pyruvate and α-ketobutyrate) bind. This binding site is located near the exit of the product channel and is only accessible after the cofactor FAD is bound. The binding of this compound induces a conformational change in the enzyme, which blocks the product from leaving and effectively halts the catalytic cycle. This leads to a rapid cessation of BCAA synthesis.

Because plants cannot obtain BCAAs from external sources, the inhibition of their synthesis starves the plant of these essential building blocks for protein synthesis. This quickly stops cell division and growth, particularly in the meristematic regions (growing points) of the plant. Visible symptoms, such as chlorosis (yellowing) and necrosis, appear over several days, ultimately leading to plant death.

Caption: Mechanism of this compound inhibition of Acetolactate Synthase (ALS).

Quantitative Data on this compound Inhibition

The efficacy of ALS-inhibiting herbicides is quantified by measuring their impact on both the isolated enzyme and the whole plant. The concentration required to inhibit 50% of enzyme activity is denoted as I₅₀, while the dose causing a 50% reduction in plant growth (typically measured by biomass) is GR₅₀. Resistance to herbicides is often indicated by a significant increase in these values in resistant populations compared to susceptible ones.

| Herbicide | Population | Target | Parameter | Value | Reference |

| This compound-methyl | Descurainia sophia (Susceptible) | Whole Plant | GR₅₀ (g a.i. ha⁻¹) | 0.29 | |

| This compound-methyl | Descurainia sophia (Resistant, Pro-197-Thr) | Whole Plant | GR₅₀ (g a.i. ha⁻¹) | 205.3 | |

| This compound-methyl | Descurainia sophia (Resistant, Trp-574-Leu) | Whole Plant | GR₅₀ (g a.i. ha⁻¹) | 140.7 | |

| This compound-methyl | Descurainia sophia (Susceptible) | ALS Enzyme | I₅₀ (µM) | 0.019 | |

| This compound-methyl | Descurainia sophia (Resistant) | ALS Enzyme | I₅₀ (µM) | 8.62 | |

| Metsulfuron-methyl (another SU herbicide) | Alopecurus aequalis (Susceptible) | ALS Enzyme | I₅₀ (µM) | 0.0355 |

Note: Data is compiled from studies on various weed species and may vary depending on the specific ALS isozymes and experimental conditions.

Experimental Protocols

Protocol for In Vitro ALS Enzyme Activity Assay

This protocol describes a common method for extracting ALS from plant tissue and measuring its activity via a colorimetric assay. The assay measures the formation of acetolactate, which is converted to acetoin (B143602) for quantification.

1. Enzyme Extraction:

-

Harvest 0.5-1.0 g of fresh young leaf tissue.

-

Homogenize the tissue in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer pH 7.5, containing 10 mM pyruvate, 5 mM MgCl₂, 1 mM EDTA, 10% v/v glycerol, and 1 mM DTT).

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

The supernatant contains the crude enzyme extract. Determine protein concentration using a standard method (e.g., Bradford assay).

2. Enzyme Assay:

-

Prepare a reaction mixture containing assay buffer (e.g., 50 mM phosphate buffer pH 7.0), 100 mM sodium pyruvate, 10 mM MgCl₂, and 100 µM FAD.

-

For inhibition studies, add varying concentrations of this compound-methyl (dissolved in a suitable solvent like acetone (B3395972) or DMSO) to the reaction mixture. Include a control with solvent only.

-

Pre-incubate the reaction mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding 50-100 µL of the enzyme extract.

-

Incubate the reaction at 37°C for 60 minutes.

3. Product Quantification (Acetoin Formation):

-

Stop the reaction by adding 6 M H₂SO₄. This acidic condition decarboxylates the product, α-acetolactate, to acetoin.

-

Incubate at 60°C for 15 minutes to ensure complete conversion.

-

Add a colorimetric reagent solution containing 0.5% creatine (B1669601) and 5% α-naphthol (in 2.5 M NaOH).

-

Incubate at 60°C for another 15 minutes to allow color development.

-

Measure the absorbance at 540 nm using a spectrophotometer.

-

Create a standard curve using known concentrations of acetoin to calculate the amount of product formed. Enzyme activity is typically expressed as nmol of acetoin formed per minute per mg of protein.

Caption: Experimental workflow for an in vitro Acetolactate Synthase (ALS) assay.

Protocol for Whole-Plant Growth Inhibition Assay

This protocol assesses the in vivo effect of this compound on plant growth.

-

Plant Cultivation: Grow susceptible weed or crop species in pots under controlled greenhouse conditions (e.g., 25°C/18°C day/night temperature, 16-hour photoperiod).

-

Herbicide Application: At the 2-4 leaf stage, spray plants with a range of this compound-methyl doses. Include an untreated control group. Use a calibrated sprayer to ensure uniform application.

-

Growth Assessment: After a set period (e.g., 21 days), harvest the above-ground biomass for each plant.

-

Data Analysis: Measure the fresh or dry weight of the harvested biomass. Calculate the percentage of growth reduction relative to the untreated control. Use this data to perform a dose-response analysis and calculate the GR₅₀ value.

Protocol for BCAA Level Measurement via LC-MS/MS

This protocol provides a highly sensitive and specific method for quantifying BCAA levels in plant tissues.

-

Sample Preparation: Flash-freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

-

Extraction: Extract metabolites by adding a cold extraction solvent (e.g., 80% methanol). Vortex thoroughly and incubate on ice.

-

Centrifugation: Centrifuge at high speed at 4°C to pellet cell debris.

-

Analysis: Analyze the supernatant using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

-

Chromatography: Separate the amino acids using a suitable column (e.g., a reverse-phase C18 column).

-

Mass Spectrometry: Use stable-isotope-labeled internal standards for each BCAA to ensure accurate quantification. Monitor specific parent-to-daughter ion transitions for each amino acid (Multiple Reaction Monitoring - MRM mode).

-

-

Quantification: Calculate the concentration of each BCAA by comparing the peak area ratios of the endogenous analyte to its corresponding internal standard against a calibration curve.

BCAA Depletion and Downstream Signaling

BCAAs are not just building blocks for proteins; they are also important signaling molecules that regulate cell growth, metabolism, and stress responses. In mammals, the mechanistic Target of Rapamycin (mTOR) signaling pathway is a key sensor of amino acid availability, particularly leucine. When BCAA levels are high, mTOR is activated, promoting protein synthesis and cell growth while inhibiting autophagy (a cellular recycling process).

In plants, while the direct ortholog of mTOR (TOR) exists and plays a similar role in integrating nutrient and energy signals to control growth, the upstream sensing mechanisms for amino acids are less defined. However, it is established that the depletion of BCAAs due to ALS inhibition leads to a rapid shutdown of the TOR signaling pathway. This results in the inhibition of protein synthesis, cell cycle arrest, and the induction of autophagy, contributing significantly to the overall phytotoxic effects of the herbicide.

Caption: Impact of BCAA depletion on the TOR growth signaling pathway.

Conclusion

The biosynthesis of branched-chain amino acids is a vital pathway for plants and a validated, high-value target for herbicides. This compound-methyl exemplifies a highly effective chemical inhibitor that works by blocking the key enzyme acetolactate synthase, leading to a cascade of events from BCAA starvation to the shutdown of critical growth-regulating signaling pathways. A thorough understanding of this pathway, the mechanism of inhibition, and the associated experimental methodologies is crucial for developing new herbicidal compounds and for managing the evolution of herbicide resistance in agricultural settings.

References

- 1. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 2. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 3. pomais.com [pomais.com]

- 4. Herbicide---Tribenuron-methyl_Chemicalbook [chemicalbook.com]

- 5. Bacterial Branched-Chain Amino Acid Biosynthesis: Structures, Mechanisms, and Drugability - PMC [pmc.ncbi.nlm.nih.gov]

Tribenuron-Methyl: A Technical Guide to Soil Persistence and Residue Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the soil persistence, degradation pathways, and analytical methodologies for the sulfonylurea herbicide, tribenuron-methyl (B105370). This document is intended to serve as a critical resource for professionals engaged in environmental science, agricultural research, and residue analysis.

Soil Persistence and Dissipation of this compound-Methyl

This compound-methyl's persistence in soil is a key factor in its environmental risk assessment and in determining appropriate crop rotation intervals. Its dissipation is primarily governed by two key processes: chemical hydrolysis and microbial degradation.[1] The rate of these processes is influenced by a variety of soil and environmental factors.

Half-Life in Soil

The half-life (DT50) of this compound-methyl in soil can vary significantly, typically ranging from 5 to 20 days under normal environmental conditions.[2] However, studies have reported a wider range, from as short as 1.27 days to longer persistence depending on specific soil characteristics and climatic conditions.[3][4]

Table 1: Soil Half-Life of this compound-Methyl Under Various Conditions

| Half-Life (DT50) in Days | Soil Type / Conditions | Key Influencing Factors | Reference |

| 1.27 - 5.37 | Wheat field ecosystem | Not specified | [4] |

| 11.4 - 17.3 | Soil profile (0-30cm) | Presence of vetiver grass | |

| 14.2 (mean) | Soil profile (0-30cm) | Not specified | |

| ~20 (typical) | General | Microbial activity, hydrolysis | |

| >100 (at 6°C) | Paddy soil | Low temperature | |

| 16.35 (at 25°C) | Paddy soil | Moderate temperature | |

| 10.35 (at 35°C) | Paddy soil | High temperature |

Factors Influencing Degradation

Several factors critically influence the degradation rate of this compound-methyl in the soil environment:

-

Soil pH: Chemical hydrolysis of the sulfonylurea bridge is a major degradation pathway, particularly under acidic conditions. As pH increases, the rate of chemical hydrolysis decreases, and microbial degradation becomes the more dominant dissipation process. The aqueous solubility of this compound-methyl also increases with higher pH.

-

Microbial Activity: Soil microorganisms play a crucial role in the degradation of this compound-methyl. The presence of a healthy and active microbial community can significantly accelerate its breakdown. Some bacterial strains, such as certain species of Streptomyces, have been shown to be resistant to and capable of degrading this compound-methyl, especially in the presence of a carbon source like glucose.

-

Soil Temperature: Higher temperatures generally increase the rate of both chemical hydrolysis and microbial activity, leading to a shorter half-life.

-

Soil Moisture: Adequate soil moisture is essential for microbial activity and can influence the rate of hydrolysis.

-

Organic Matter: The organic matter content in soil can affect the sorption of this compound-methyl, potentially influencing its availability for degradation and leaching.

Soil Mobility and Leaching

This compound-methyl is a relatively polar and water-soluble compound, particularly at higher pH values. This gives it the potential for leaching into the soil profile. Studies have shown that this compound-methyl can be transported to depths of up to 90 cm in the soil. However, its mobility can be influenced by soil texture and organic matter content, with higher sorption observed in soils with higher clay and organic matter.

Residue Analysis of this compound-Methyl in Soil

Accurate and sensitive analytical methods are essential for monitoring this compound-methyl residues in soil. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are commonly employed for this purpose.

Experimental Protocol: HPLC with UV Detection

This protocol outlines a typical procedure for the analysis of this compound-methyl in soil using HPLC with UV detection.

1. Sample Preparation and Extraction:

- Weigh 10 g of sieved, air-dried soil into a 50 mL centrifuge tube.

- Add 10 mL of distilled water and shake for 5 minutes.

- Add 6 mL of acetonitrile (B52724) and shake for 45 minutes.

- Add 0.75 g of NaCl, shake for 1 minute, and then centrifuge.

- Transfer 3 mL of the supernatant (acetonitrile layer) to a new tube.

- Add 75 mg of primary secondary amine (PSA) and 360 mg of anhydrous MgSO4 for dispersive solid-phase extraction (d-SPE) cleanup.

- Vortex for 1 minute and centrifuge for 10 minutes.

- Filter the supernatant through a 0.45 µm filter before injection into the HPLC system.

2. HPLC-UV Instrumental Parameters:

- Column: C18 (e.g., 25 cm length).

- Mobile Phase: A mixture of water and acetonitrile (e.g., 4:6 v/v) with the addition of a small amount of phosphoric acid (e.g., 1.0%).

- Flow Rate: 0.7 mL/min.

- Column Temperature: 30 °C.

- UV Detection Wavelength: 230 nm.

- Injection Volume: Varies depending on the instrument and desired sensitivity.

Experimental Protocol: QuEChERS Method

The QuEChERS method offers a streamlined approach to sample preparation for multi-residue analysis and is highly effective for this compound-methyl.

1. Sample Extraction:

- Weigh 10-15 g of homogenized soil into a 50 mL centrifuge tube.

- Add 10-15 mL of 1% acetic acid in acetonitrile.

- Add an appropriate internal standard.

- Add a pre-packaged mixture of QuEChERS extraction salts (e.g., anhydrous MgSO4, NaCl, sodium citrate).

- Shake vigorously for 1 minute and then centrifuge.

2. Dispersive SPE Cleanup:

- Take an aliquot of the supernatant from the extraction step.

- Add it to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, or graphitized carbon black) and anhydrous MgSO4.

- Vortex and centrifuge.

- The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS.

3. Instrumental Analysis (LC-MS/MS):

- Column: A suitable C18 column.

- Mobile Phase: A gradient of water and methanol, both containing formic acid and ammonium (B1175870) formate.

- Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Signaling Pathways and Mode of Action

Primary Mode of Action in Target Weeds

The primary mode of action of this compound-methyl, like other sulfonylurea herbicides, is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms. Inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts cell division and plant growth, ultimately causing weed death.

Degradation Pathways

The degradation of this compound-methyl in the environment proceeds through two main pathways:

-

Chemical Hydrolysis: This process involves the cleavage of the sulfonylurea bridge, particularly under acidic soil conditions.

-

Microbial Degradation: Soil microorganisms can metabolize this compound-methyl, often through co-metabolism where the herbicide is broken down in the presence of another carbon source.

Effects on Non-Target Organisms

This compound-methyl exhibits low acute toxicity to mammals, birds, and aquatic invertebrates. This is primarily because these organisms lack the ALS enzyme, which is the herbicide's target site.

Information on specific signaling pathways affected in non-target soil organisms, such as invertebrates and the broader microbial community, is limited. The primary ecotoxicological concern is the impact on non-target plants and susceptible microorganisms that possess the ALS enzyme. Some studies have investigated the effects of sulfonylurea herbicides on the composition and activity of soil microbial communities, with some actinobacteria strains showing resistance and the ability to degrade this compound-methyl.

Experimental Workflow for Soil Dissipation Studies

A typical workflow for conducting a soil dissipation study for this compound-methyl involves the following steps:

This workflow can be adapted for field studies, which would involve applying the herbicide to field plots and collecting soil samples at various depths and time intervals.

Conclusion

This technical guide provides a detailed overview of the current scientific understanding of this compound-methyl's behavior in soil and the analytical methods for its detection. The persistence of this compound-methyl is relatively short under favorable conditions for degradation, primarily driven by microbial activity and chemical hydrolysis. The provided experimental protocols for HPLC-UV and QuEChERS offer robust and reliable methods for residue analysis. The primary mode of action is well-established as the inhibition of ALS, with low direct toxicity to organisms lacking this enzyme. Further research into the subtle effects on soil microbial community dynamics and potential indirect signaling pathway interactions in non-target organisms would further enhance our understanding of the environmental fate of this widely used herbicide.

References

Molecular formula and CAS number for tribenuron-methyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the herbicide tribenuron-methyl (B105370), focusing on its core chemical properties, mechanism of action, experimental protocols, and toxicological profile. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Core Chemical and Physical Properties

This compound-methyl is a selective, post-emergence herbicide belonging to the sulfonylurea class of chemicals.[1] It is primarily used to control broadleaf weeds in cereal crops like wheat, barley, and oats.[1][2] Its chemical identity and key physicochemical properties are summarized below.

| Property | Value |

| Molecular Formula | C15H17N5O6S[2][3] |

| CAS Number | 101200-48-0 |

| Molecular Weight | 395.39 g/mol |

| IUPAC Name | methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate |

| Appearance | Colorless to off-white crystalline solid |

| Melting Point | 141°C |

| Vapor Pressure | 0.036 x 10⁻³ Pa (25°C) |

| Water Solubility | 50 mg/L (pH 5, 25°C), 280 mg/L (pH 6, 25°C), 2483 mg/L (pH 7, 20°C) |

| n-Octanol/Water Partition Coefficient (log Kow) | 0.36 (pH 7) |

| Soil Half-life | 5-20 days, depending on conditions |

Mechanism of Action

The primary mode of action for this compound-methyl is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. By blocking ALS, this compound-methyl halts cell division and growth in susceptible plants. Cereal crops are tolerant because they can rapidly metabolize the compound into non-toxic substances, whereas targeted broadleaf weeds cannot. Symptoms in weeds, such as chlorosis and necrosis, appear within days, leading to plant death in 1 to 3 weeks.

Experimental Protocols

A common method for preparing this compound-methyl is a one-pot synthesis process. This approach simplifies the reaction setup, shortens the time, and reduces energy consumption.

Methodology:

-

Reaction Setup: The reaction is conducted in a single solvent, typically xylene.

-

Step 1 - Isocyanate Formation: Methyl o-sulphamoylbenzoate is reacted with solid phosgene (B1210022) (triphosgene). A catalyst, such as n-butyl isocyanate, is used. This reaction is typically carried out at the reflux temperature of xylene for approximately 3 hours to form the 2-methyl-formiate-3-benzenesulfonyl isocyanate intermediate.

-

Step 2 - Coupling Reaction: Without isolating the intermediate, methyl triazine is added to the reaction mixture.

-

Product Formation: The mixture is heated to approximately 70°C for about 2 hours to allow the coupling reaction to proceed, yielding this compound-methyl.

-

Isolation: The final product can then be isolated and purified from the reaction mixture. This one-pot method has been reported to achieve a total product recovery of over 80%.

Determining the magnitude of this compound-methyl residues in crops is essential for regulatory approval and food safety. The following protocol outlines a general procedure based on High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Sample Homogenization and Extraction: A representative sample of the crop (e.g., dry pea seeds) is homogenized with acetone. The active ingredient is then extracted from the homogenate using ethyl acetate (B1210297).

-

Solvent Evaporation: The ethyl acetate extract is evaporated to dryness.

-

Defatting (for high-fat matrices): For crops like soybeans or peanuts, the residue is defatted using an acetonitrile-n-hexane liquid-liquid partitioning step.

-

Solid-Phase Extraction (SPE) Cleanup: The residue is further purified using a cleanup column, such as a Florisil column followed by a Bond Elut® SAX cartridge, to remove interfering matrix components.

-

HPLC Analysis:

-

Separation: The cleaned extract is reconstituted and injected into an HPLC system equipped with a C18 column (e.g., Inertsil ODS-2).

-

Mobile Phase: Separation is achieved using an isocratic mobile phase, for example, a mixture of acetonitrile, water, and phosphoric acid (e.g., 50:50:0.01 v/v/v).

-

Detection: this compound-methyl is detected using a UV or photodiode array (PDA) detector at a wavelength of 240 nm. More sensitive methods may employ liquid chromatography-mass spectrometry (LC-MS/MS).

-

-

Quantification: The concentration is determined by comparing the peak area of the sample to that of a known analytical standard. The detection limit for this method in crops is typically around 0.01 ppm.

Toxicological Profile

This compound-methyl exhibits low to moderate acute toxicity in mammals through oral, dermal, and inhalation routes. It is not considered a dermal irritant but can cause mild eye irritation and is a potential skin sensitizer. There is no evidence to suggest that this compound-methyl is neurotoxic or targets specific organs after repeated exposure.

| Endpoint | Species | Value |

| Acute Oral LD₅₀ | Rat | > 5000 mg/kg |

| Acute Dermal LD₅₀ | Rabbit | > 2000 mg/kg |

| Acute Inhalation LC₅₀ | Rat | > 5.0 mg/L (4h) |

| 96-hour LC₅₀ (Fish) | Silver Carp | 139.45 ppm |

| 96-hour LC₅₀ (Fish) | Common Carp | 289.08 ppm |

| 96-hour LC₅₀ (Fish) | Rainbow Trout | 738 ppm |

Developmental and reproductive toxicity studies have not shown increased susceptibility in offspring. The Environmental Protection Agency (EPA) has concluded that the no-observed-adverse-effect-level (NOAEL) of 0.8 mg/kg/day used for chronic risk assessment is protective of any potential cancer risk.

Conclusion

This compound-methyl is a highly effective sulfonylurea herbicide with a well-defined mechanism of action targeting the ALS enzyme in susceptible plants. Its physicochemical properties, including its relatively short soil half-life, contribute to its agricultural utility. Standardized analytical protocols, primarily based on HPLC, are well-established for its detection and quantification in various matrices. While demonstrating low acute toxicity to mammals, its impact on aquatic organisms necessitates careful management to prevent environmental contamination. This guide provides foundational technical data and protocols to support further research and development in related scientific fields.

References

Methodological & Application

Analytical methods for detecting tribenuron-methyl residues in water

An overview of established and emerging analytical methodologies for the quantitative determination of tribenuron-methyl (B105370) residues in aqueous samples is provided below. This document is intended for researchers, scientists, and professionals in drug development and environmental monitoring, offering detailed protocols and comparative data for the most salient techniques.

Application Note: Detection of this compound-Methyl in Water

Introduction

This compound-methyl is a sulfonylurea herbicide used for broadleaf weed control in cereal crops. Its potential to contaminate surface and groundwater necessitates sensitive and reliable analytical methods for monitoring its presence. This note details two primary chromatographic methods for the quantification of this compound-methyl in water: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, the use of Enzyme-Linked Immunosorbent Assay (ELISA) as a screening tool is discussed.

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for the detection of this compound-methyl in water.

| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| LC-MS/MS | Ground, Surface, Drinking Water | 0.005 µg/L | 0.050 µg/L | Not Specified | [1][2] |

| HPLC-UV | Surface Water | <14.5 ng/L | <48.3 ng/L | >60 | [3] |